4-Acetylbenzoic Acid

Description

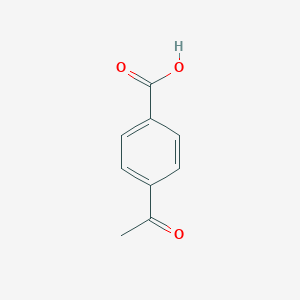

Structure

3D Structure

Properties

IUPAC Name |

4-acetylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHDSQZASIBAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207323 | |

| Record name | 4-Acetylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-89-0 | |

| Record name | 4-Acetylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 586-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-acetylbenzoic acid, a versatile organic compound with significant applications in pharmaceutical development and chemical synthesis. This document details its chemical and physical properties, spectroscopic data, safety and handling protocols, and key experimental procedures.

Core Chemical Identity and Properties

This compound, also known as p-acetylbenzoic acid, is an aromatic carboxylic acid featuring an acetyl group at the para position.[1] This bifunctional nature makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 586-89-0[2][3] |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| IUPAC Name | This compound |

| Synonyms | p-acetylbenzoic acid, Acetophenone-4-carboxylic acid, 4-Carboxyacetophenone |

| InChI Key | QBHDSQZASIBAAI-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)O |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 206-212 °C |

| Boiling Point | 339.9 ± 25.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| pKa | 3.70 at 25 °C |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in water |

| LogP | 1.6 |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectra available for review. Key signals correspond to the methyl protons, aromatic protons, and the carboxylic acid proton. |

| ¹³C NMR | Data available, showing characteristic peaks for the carbonyl carbons (acetyl and carboxylic acid), and aromatic carbons. |

| IR Spectroscopy | Spectra show characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the ketone and carboxylic acid, and C-H stretching of the aromatic ring. |

| Mass Spectrometry | Electron ionization mass spectra are available, providing fragmentation patterns for structural confirmation. |

| UV-Visible | Absorption peaks have been observed at approximately 272.53 nm and 281.41 nm. |

Synthesis and Experimental Protocols

The most common laboratory and industrial synthesis of this compound involves the oxidation of 4'-methylacetophenone.

Experimental Protocol: Synthesis via Oxidation of 4'-Methylacetophenone

This protocol is based on a method utilizing potassium permanganate as the oxidizing agent.

Materials:

-

4'-Methylacetophenone

-

Potassium permanganate (KMnO₄)

-

Anhydrous zinc chloride (ZnCl₂) (optional, used as a catalyst in some procedures)

-

Water

-

Anhydrous acetic acid

-

2M Sodium hydroxide (NaOH) solution

-

2M Hydrochloric acid (HCl) solution

-

Ethyl acetate

Procedure:

-

Oxidation: In a reaction flask, combine 4'-methylacetophenone, water, and anhydrous zinc chloride. Stir the mixture to ensure uniformity.

-

Slowly heat the mixture to 35-45 °C.

-

Divide the total required amount of potassium permanganate into five equal portions. Add one portion every 15-20 minutes. During the addition, carefully control the reaction temperature to maintain it between 48-55 °C, as the reaction is exothermic.

-

After the final addition of potassium permanganate, maintain the reaction temperature at 40-45 °C for an additional 1.5 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature (17-22 °C).

-

Work-up and Isolation (Crude): Isolate the crude solid product by filtration or centrifugation. Wash the solid with water. Add an excess of 2M NaOH solution to the crude product to dissolve the acidic product, forming its sodium salt.

-

Extract the aqueous phase with ethyl acetate multiple times to remove any unreacted starting material or non-acidic impurities.

-

Acidify the aqueous phase by adding 2M HCl until the pH is approximately 1-2. This will precipitate the this compound.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude this compound.

-

Purification/Recrystallization: Mix the crude product with anhydrous acetic acid and heat to reflux for 0.5-1.5 hours.

-

Perform a hot filtration to remove insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which will induce crystallization.

-

Collect the purified crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Caption: A step-by-step workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a key building block in the synthesis of various pharmaceutical compounds due to its two reactive functional groups: a carboxylic acid and a ketone.

-

Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of curcumin analogs, which are studied for their antioxidant properties. It is also used to prepare quinuclidine benzamides, which act as agonists for α7 nicotinic acetylcholine receptors, relevant in neurological research. Furthermore, it serves as a precursor in the synthesis of ester derivatives of the chemotherapy drug paclitaxel and in the production of the antifungal medication Micafungin.

-

Organic Synthesis: The carboxylic acid group can undergo esterification and amidation, while the ketone group can be modified through reactions like reduction or condensation. This dual reactivity allows it to be a scaffold for creating diverse molecular architectures.

-

Other Industries: Beyond pharmaceuticals, it finds use in the production of polymers, dyes, fragrances, and agrochemicals.

Caption: Logical diagram of this compound's structure and its applications.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling to minimize risk.

Table 4: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. A NIOSH-approved N95 dust mask should be used if dust generation is likely.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified under storage class 11 as a combustible solid.

-

Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material into a suitable, labeled container for disposal.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Seek medical attention if irritation or other symptoms persist.

References

physicochemical characteristics of 4-Acetylbenzoic acid

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Acetylbenzoic Acid

Introduction

This compound, also known as p-acetylbenzoic acid, is an organic compound with the chemical formula C9H8O3.[1][2] It presents as a white to light yellow crystalline powder.[1][2] This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its versatile chemical properties.[1] Its structure consists of a benzene ring substituted by an acetyl group and a carboxylic acid group, making it a key building block in organic synthesis.

Physicochemical Properties

The key are summarized in the tables below. This data is crucial for researchers and drug development professionals in designing synthetic routes, formulating drug products, and understanding the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C9H8O3 | |

| Molecular Weight | 164.16 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 208-210 °C | |

| Boiling Point | ~251.61 °C (rough estimate) to 339.9 °C at 760 mmHg | |

| Density | ~1.21 - 1.23 g/cm³ | |

| Refractive Index | ~1.5380 (estimate) |

Table 2: Chemical and Solubility Properties

| Property | Value | Reference |

| pKa | 3.70 at 25 °C | |

| Water Solubility | Soluble | |

| Solubility in Organic Solvents | Soluble in DMSO and methanol | |

| LogP (Octanol/Water Partition Coefficient) | 1.587 (Crippen Calculated Property) |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR (in DMSO-d6) | δ 13.3 (s, 1H, COOH), δ 8.07 (d, 2H, Ar-H), δ 2.64 (s, 3H, CH3) | |

| ¹³C NMR | Data available in spectral databases | |

| IR Spectroscopy | Characteristic peaks for C=O (ketone and carboxylic acid), O-H (carboxylic acid), and aromatic C-H and C=C bonds | |

| UV-Vis Spectroscopy | UV absorption data available in spectral databases | |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 164 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are generalized and may require optimization based on the specific equipment and reagents available.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., liquid paraffin or a metal block).

-

Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.

-

Observation and Recording: The temperature at which the substance first begins to melt (T1) and the temperature at which it has completely melted (T2) are recorded. The melting point range is reported as T1-T2.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a common technique for determining equilibrium solubility.

Methodology (Shake-Flask Method):

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and subsequent filtration through a chemically inert filter (e.g., PTFE syringe filter).

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Data Reporting: The solubility is expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Spectroscopic Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (one that does not absorb in the same wavelength range). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument.

-

Blank Measurement: A cuvette is filled with the pure solvent to serve as a blank. This is used to zero the spectrophotometer or as a baseline correction.

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, ensuring the cuvette is properly aligned in the light path.

-

Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) and the absorbance value are noted.

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum is collected without any sample on the ATR crystal. This accounts for atmospheric and instrumental interferences.

-

Sample Placement: A small amount of powdered this compound is placed directly onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal.

-

Sample Spectrum Collection: The infrared spectrum of the sample is then recorded. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. A reference standard like tetramethylsilane (TMS) may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: The NMR spectrum (e.g., ¹H or ¹³C) is acquired by applying radiofrequency pulses and recording the resulting signal.

-

Data Processing: The raw data is Fourier-transformed to produce the final spectrum, which is then integrated and analyzed to determine chemical shifts, coupling constants, and peak intensities.

Visualizations

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound such as this compound.

Caption: Workflow for Physicochemical Characterization.

References

4-Acetylbenzoic acid molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of 4-Acetylbenzoic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest.

Molecular Structure and Formula

This compound, also known as p-acetylbenzoic acid, is an organic compound featuring both a carboxylic acid and a ketone functional group attached to a benzene ring at the para (1,4) positions.

The molecular structure of this compound is characterized by a central phenyl ring. A carboxyl group (-COOH) is attached to the first carbon atom of the ring, while an acetyl group (-COCH₃) is bonded to the fourth carbon atom. This arrangement gives the molecule its specific chemical reactivity and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 586-89-0[2] |

| Molecular Formula | C₉H₈O₃[1] |

| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)O[1] |

| InChI | InChI=1S/C9H8O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3,(H,11,12)[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and role in chemical synthesis. It presents as a white to pale cream crystalline powder.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 164.16 g/mol |

| Melting Point | 208-210 °C |

| pKa | 3.70 (at 25 °C) |

| Appearance | White to pale cream powder |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

Table 3: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 13.11 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| 8.12 | Doublet | 2H | Aromatic protons ortho to -COOH |

| 7.97-8.05 | Multiplet | 2H | Aromatic protons ortho to -COCH₃ |

| 2.64 | Singlet | 3H | Acetyl group protons (-CH₃) |

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 197.6 | Carbonyl carbon of the acetyl group (C=O) |

| 167.1 | Carbonyl carbon of the carboxylic acid group (C=O) |

| 139.9 | Aromatic carbon attached to the acetyl group |

| 134.5 | Aromatic carbon attached to the carboxylic acid group |

| 129.8 | Aromatic carbons ortho to the carboxylic acid group |

| 128.4 | Aromatic carbons ortho to the acetyl group |

| 27.1 | Methyl carbon of the acetyl group (-CH₃) |

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch of the carboxylic acid |

| 1680-1710 | C=O stretch of the carboxylic acid |

| 1670-1690 | C=O stretch of the ketone |

| 1500-1600 | C=C stretch of the aromatic ring |

Table 6: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 164 | Molecular ion [M]⁺ |

| 149 | [M - CH₃]⁺ |

| 121 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Synthesis of this compound from 4-Methylacetophenone

This protocol describes the oxidation of 4-methylacetophenone to produce this compound.

Materials:

-

4-Methylacetophenone

-

Potassium permanganate (KMnO₄)

-

Anhydrous zinc chloride (ZnCl₂)

-

Water

-

Anhydrous acetic acid

Procedure:

-

To a reaction vessel, add 4-methylacetophenone, water, and anhydrous zinc chloride. Stir the mixture to ensure homogeneity.

-

Gently heat the mixture to 35-45 °C.

-

Divide the total required amount of potassium permanganate into five equal portions. Add one portion to the reaction mixture every 15-20 minutes. During the addition, maintain the reaction temperature between 48-55 °C.

-

After the final addition of potassium permanganate, adjust the temperature to 40-45 °C and maintain it for 1.5 hours to allow the reaction to complete.

-

Cool the reaction mixture to 17-22 °C.

-

Separate the crude product by centrifugation and then dry it.

-

For purification, add the crude product to anhydrous acetic acid and reflux the mixture for 0.5-1.5 hours.

-

Perform hot filtration of the solution, followed by centrifugation and drying of the purified this compound.

Purification by Recrystallization

This protocol outlines the purification of crude this compound using recrystallization from hot water.

Materials:

-

Crude this compound

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimum amount of deionized water to the flask.

-

Gently heat the suspension on a hot plate while stirring until the solid completely dissolves. Add small portions of hot water if necessary to achieve complete dissolution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize crystal yield, place the flask in an ice bath for approximately 15-20 minutes.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the crystals in a desiccator or a vacuum oven.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound purity.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water with a formic acid buffer. A typical starting point is a 30:70 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving a weighed amount of the synthesized product in the mobile phase.

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength of 250 nm.

-

Inject the standard solution and then the sample solution into the HPLC system.

-

Record the chromatograms and determine the retention time and peak area of this compound.

-

Calculate the purity of the sample by comparing the peak area of the sample to that of the standard.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the Synthesis and Characterization of this compound.

References

Synthesis of 4-Acetylbenzoic Acid from 4'-Methylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-acetylbenzoic acid from 4'-methylacetophenone, a key chemical transformation for the production of intermediates used in the synthesis of pharmacologically active molecules, including curcumin analogs with antioxidant properties and agonists of α7 nicotinic acetylcholine receptors.[1][2] The primary synthetic route involves the selective oxidation of the methyl group on the aromatic ring of 4'-methylacetophenone. This document provides a comparative overview of different oxidative methods, detailed experimental protocols, and quantitative data to support research and development activities.

Core Synthesis Pathway: Oxidation of 4'-Methylacetophenone

The fundamental reaction for the synthesis of this compound from 4'-methylacetophenone is the oxidation of the benzylic methyl group to a carboxylic acid. The acetyl group remains intact during this transformation.

Caption: General reaction scheme for the oxidation of 4'-Methylacetophenone.

Comparative Analysis of Synthetic Methodologies

Several oxidizing agents can be employed for this synthesis, with potassium permanganate and sodium hypochlorite being the most common. A photochemical method has also been reported, offering a high yield under specific conditions.

| Oxidizing Agent | Catalyst/Conditions | Solvent | Yield | Reference |

| Potassium Permanganate (KMnO4) | Zinc Chloride (anhydrous) | Water | High (not specified) | [3] |

| Oxygen (O2) | Carbon Tetrabromide (CBr4), UV irradiation (400nm) | Acetonitrile | 92.1% | [1] |

| Sodium Hypochlorite (NaOCl) | Not specified | Not specified | 23% (terephthalic acid) and 53% (p-toluic acid) as related products | [4] |

Note on Sodium Hypochlorite Oxidation: The oxidation of 4'-methylacetophenone with sodium hypochlorite can lead to a mixture of products, including the further oxidation of the acetyl group, potentially resulting in terephthalic acid or the formation of p-toluic acid. Careful control of reaction conditions is crucial to favor the formation of this compound.

Detailed Experimental Protocols

Method 1: Potassium Permanganate Oxidation

This protocol is adapted from a patented method and offers a robust procedure for the synthesis of this compound.

Materials:

-

4'-Methylacetophenone

-

Water

-

Anhydrous Zinc Chloride

-

Potassium Permanganate

-

Anhydrous Acetic Acid

-

2M Sodium Hydroxide Solution

-

2M Hydrochloric Acid Solution

-

Ethyl Acetate

Experimental Workflow:

Caption: Workflow for KMnO4 oxidation and purification.

Procedure:

-

Oxidation:

-

In a reaction vessel, combine 4'-methylacetophenone, water, and anhydrous zinc chloride. The typical mass ratio is approximately 1:4.5-5.5:0.10-0.15 (4'-methylacetophenone:water:zinc chloride).

-

Stir the mixture and slowly heat it to 35-45 °C.

-

Divide the total amount of potassium permanganate (approximately 0.70-0.80 parts by mass relative to the starting material) into five equal portions.

-

Add one portion of potassium permanganate every 15-20 minutes, ensuring the reaction temperature is maintained between 48-55 °C during the addition.

-

After the final addition, control the reaction temperature at 40-45 °C and maintain for 1.5 hours.

-

Cool the reaction mixture to 17-22 °C.

-

Collect the crude this compound product by centrifugation and then dry it.

-

-

Purification:

-

Mix the crude product with anhydrous acetic acid.

-

Heat the mixture to reflux for 0.5-1.5 hours.

-

Perform a hot filtration.

-

Centrifuge the filtrate to collect the purified product.

-

Dry the final product to obtain pure this compound.

-

Method 2: Photochemical Oxidation

This method utilizes oxygen as the oxidant in the presence of a catalyst and UV light, resulting in a high yield.

Materials:

-

4'-Methylacetophenone (referred to as 4-acetyltoluene in the source)

-

Carbon Tetrabromide

-

Acetonitrile

-

Oxygen

-

2M Sodium Hydroxide Solution

-

2M Hydrochloric Acid Solution

-

Ethyl Acetate

Experimental Workflow:

Caption: Workflow for photochemical synthesis and work-up.

Procedure:

-

Reaction Setup:

-

In a reaction flask, combine 4'-methylacetophenone (e.g., 67 mg, 0.5 mmol) and carbon tetrabromide (e.g., 16 mg, 0.05 mmol).

-

Fill the flask with oxygen and attach an oxygen-filled balloon.

-

Add acetonitrile (e.g., 10 ml).

-

-

Photochemical Reaction:

-

Stir the reaction mixture at room temperature under irradiation from a 400nm LED light source for 60 hours.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

-

Work-up and Purification:

-

Wash the residue with an excess of 2M sodium hydroxide solution to adjust the pH to approximately 10-11.

-

Extract the aqueous phase multiple times with ethyl acetate to remove any unreacted starting material and non-acidic byproducts.

-

To the aqueous phase, add 2M hydrochloric acid to adjust the pH to 1-2, which will precipitate the this compound.

-

Extract the aqueous phase again with ethyl acetate several times to dissolve the product.

-

Combine the ethyl acetate extracts, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and then evaporate the solvent to yield the final product. The reported yield for this method is 92.1%.

-

General Purification of this compound

A general and effective method for the purification of this compound involves an acid-base extraction.

Procedure:

-

Dissolve the crude this compound in a 5% aqueous sodium hydroxide solution.

-

Extract the basic solution with diethyl ether to remove any non-acidic organic impurities.

-

Carefully acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the purified this compound.

-

Collect the precipitate by filtration.

-

The product can be further purified by recrystallization from boiling water, potentially with the use of decolorizing charcoal.

This guide provides a comprehensive overview of the synthesis of this compound from 4'-methylacetophenone, offering detailed protocols and comparative data to aid in the selection and implementation of the most suitable synthetic strategy for your research and development needs.

References

An In-depth Technical Guide to 4-Acetylbenzoic Acid

This technical guide provides a comprehensive overview of 4-acetylbenzoic acid, a versatile organic compound with significant applications in pharmaceutical research and drug development. The information is tailored for researchers, scientists, and professionals in the field, presenting key data, experimental protocols, and insights into its biological significance.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

-

4-Carboxyacetophenone[2]

-

Acetophenone-4-carboxylic acid

-

Benzoic acid, 4-acetyl-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | |

| Molecular Weight | 164.16 g/mol | |

| CAS Number | 586-89-0 | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 208-210 °C | |

| Boiling Point | 339.9 ± 25.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| pKa | 3.70 at 25°C | |

| Solubility | Soluble in DMSO and methanol | |

| LogP | 1.6 |

Spectroscopic Data

| Technique | Key Features |

| GC-MS | Major peaks at m/z 149 and 121. |

| LC-MS | Precursor ion [M-H]⁻ at m/z 163.0401. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4'-methylacetophenone.

Materials:

-

4'-Methylacetophenone

-

Potassium permanganate (KMnO₄)

-

Anhydrous zinc chloride (ZnCl₂)

-

Water

-

Anhydrous acetic acid

Procedure:

-

To a reaction vessel, add 4'-methylacetophenone, water, and anhydrous zinc chloride.

-

Stir the mixture uniformly and gently heat to 35-45 °C.

-

Divide the total required amount of potassium permanganate into five equal portions.

-

Add one portion of potassium permanganate every 15-20 minutes, while maintaining the reaction temperature between 48-55 °C.

-

After the final addition, control the temperature at 40-45 °C and maintain for 1.5 hours.

-

Cool the reaction mixture to 17-22 °C.

-

Centrifuge the mixture to collect the crude product and then bake to dry.

-

For purification, mix the crude product with anhydrous acetic acid and reflux for 0.5-1.5 hours.

-

Perform hot filtration, followed by centrifugation and baking to obtain the purified this compound.

Analytical Methods

This method is suitable for the quantification of this compound in various samples.

-

Column: C18 reverse-phase column (e.g., Agilent Poroshell EC-C18).

-

Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., ammonium acetate at pH 4.4). A common starting condition is a 35:65 (v/v) ratio of methanol to buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at 233 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.2 µm filter, and inject into the HPLC system.

This protocol determines the purity of this compound.

-

Titrant: Standardized ~0.1 M sodium hydroxide (NaOH) solution.

-

Analyte: Accurately weigh a sample of this compound and dissolve it in a suitable solvent such as ethanol, followed by the addition of distilled water.

-

Indicator: Phenolphthalein.

-

Procedure:

-

Dissolve the weighed this compound in ethanol in an Erlenmeyer flask.

-

Add a few drops of phenolphthalein indicator.

-

Titrate with the standardized NaOH solution until a persistent faint pink color is observed.

-

Record the volume of NaOH used.

-

Calculate the purity based on the stoichiometry of the reaction (1:1 molar ratio).

-

Biological Significance and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including curcumin analogs with antioxidant properties and agonists of the α7 nicotinic acetylcholine receptor (α7 nAChR).

Role in Antioxidant Pathways (via Curcumin Analogs)

Curcumin and its analogs, for which this compound can be a precursor, are known to exert their antioxidant effects primarily through the activation of the Nrf2/ARE signaling pathway.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or curcumin analogs, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of various antioxidant genes, which ultimately leads to cellular protection against oxidative damage.

Involvement in Cholinergic Anti-Inflammatory Pathway

Quinuclidine benzamides synthesized from this compound can act as agonists for the α7 nicotinic acetylcholine receptor (α7 nAChR), a key component of the cholinergic anti-inflammatory pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Protective Effects of Curcumin and its Analogues via the Nrf2 Pathway in Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Research progress on the mechanism of curcumin anti-oxidative stress based on signaling pathway [frontiersin.org]

A Technical Guide to the Solubility of 4-Acetylbenzoic Acid in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-acetylbenzoic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering quantitative data, detailed experimental protocols, and a visualization of its application in synthetic chemistry.

Core Data: Solubility of this compound

The solubility of a compound is a critical physical property that influences its handling, formulation, and application in various experimental and manufacturing processes. The following table summarizes the known solubility data for this compound in DMSO and methanol.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of this compound | Temperature |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 200 mg/mL | Not Specified |

| Methanol | CH₃OH | 32.04 | Slightly Soluble | Not Specified |

Note: While a quantitative value for solubility in DMSO is available, the solubility of this compound in methanol is currently reported qualitatively in the literature. Further experimental determination is recommended for applications requiring precise concentrations in methanol.

Experimental Protocol: Determination of Solubility

To ensure accurate and reproducible solubility measurements, a standardized experimental protocol is essential. The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent, based on the isothermal saturation method.

Principle

The isothermal saturation method involves creating a saturated solution of the solute in the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined, which represents its solubility at that specific temperature.

Materials and Equipment

-

This compound (solute)

-

Dimethyl sulfoxide (DMSO) or Methanol (solvent)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the chosen solvent (DMSO or methanol) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility readings.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solutes in volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

The mass of the dissolved solute can be calculated by subtracting the initial weight of the vial from the final weight.

-

The solubility can then be expressed in terms of mass per volume of solvent.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Accurately dilute the filtered saturated solution with a known volume of the solvent.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Application in Chemical Synthesis: A Workflow Example

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, containing both a carboxylic acid and a ketone group, allows for a variety of chemical transformations. The following diagram illustrates a logical workflow for the synthesis of a hypothetical pharmaceutical derivative using this compound as a key starting material.

Caption: A logical workflow for the synthesis of a pharmaceutical derivative.

This guide provides essential data and methodologies for working with this compound. For any specific application, it is recommended to perform in-house verification of solubility and to consult relevant safety data sheets.

An In-depth Technical Guide to the Physicochemical Characterization of 4-Acetylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Acetylbenzoic acid (CAS No. 586-89-0), a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines its core physical properties, details established experimental protocols for their determination, and presents a logical workflow for such characterization.

Physicochemical Properties of this compound

This compound, also known as p-acetylbenzoic acid, is a white to light yellow crystalline powder.[1] Its molecular formula is C₉H₈O₃, with a molecular weight of 164.16 g/mol . A summary of its key quantitative physical properties is presented in Table 1.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Melting Point | 208-210 °C | [2][3][4][5] |

| 206-210 °C | ||

| Boiling Point | ~251.61 °C (rough estimate) | |

| 339.9 °C at 760 mmHg | ||

| Density | ~1.21-1.23 g/cm³ | |

| Flash Point | 173.6 °C | |

| pKa | 3.70 at 25 °C | |

| Solubility | Soluble in DMSO and methanol |

Note on Boiling Point Discrepancy: The significant variation in reported boiling points suggests that the lower value may be an estimate, while the higher value is likely determined at standard atmospheric pressure. The high melting point and molecular structure are consistent with a high boiling point.

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. Pure crystalline substances typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting range.

Two primary methods are detailed below: the capillary method, which is a classical and widely used technique, and Differential Scanning Calorimetry (DSC), a modern thermal analysis method.

2.1.1. Capillary Method (Using a Digital Melting Point Apparatus)

This method is considered a standard technique by many pharmacopeias and involves heating a small sample in a capillary tube at a controlled rate.

-

Apparatus: Digital melting point apparatus (e.g., DigiMelt, Mel-Temp), capillary tubes (sealed at one end), mortar and pestle.

-

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and has a fine, powdered consistency. If necessary, gently grind the crystalline sample in a mortar.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, the tube can be dropped through a long, narrow tube (e.g., a piece of glass tubing) several times. The final packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a sample slot of the melting point apparatus.

-

Approximate Determination: Set a rapid heating rate (e.g., 10-20°C per minute) to find an approximate melting point. This provides a target range for the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and set a slow heating rate (1-2°C per minute).

-

Observation and Recording: Observe the sample through the viewfinder. Record the temperature at which the first droplet of liquid is visible (onset of melting). Continue heating and record the temperature at which the last solid particle turns into a transparent liquid (completion of melting). The recorded melting point should be reported as this range.

-

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is highly precise for determining melting points and other thermal transitions.

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample into a DSC pan.

-

Encapsulation: Seal the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a controlled, constant rate (e.g., 10°C/min) through the expected melting range.

-

Data Analysis: The melting process will appear as an endothermic peak on the resulting thermogram (heat flow vs. temperature). The onset temperature of this peak is typically reported as the melting point.

-

Given the high boiling point of this compound, methods suitable for small quantities and high temperatures, such as the Thiele tube method, are appropriate.

2.2.1. Thiele Tube Method (Micro-Boiling Point)

This method determines the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure, using a small amount of sample.

-

Apparatus: Thiele tube, mineral oil, thermometer, small test tube (e.g., 6 x 50 mm), capillary tube (sealed at one end), rubber band, and a heat source (e.g., Bunsen burner).

-

Procedure:

-

Assembly: Add a small amount (a few milliliters) of this compound (in its liquid, molten state) to the small test tube. Place the sealed capillary tube, open end down, into the liquid.

-

Attachment: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band must be positioned well above the level of the heating oil.

-

Heating: Insert the assembly into the Thiele tube containing mineral oil. The oil level should be above the sidearm junction. Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Cooling and Recording: Remove the heat and allow the apparatus to cool. The bubble stream will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube. Record this temperature.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a pharmaceutical intermediate like this compound.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the compound. All handling should be performed in a well-ventilated area, such as a fume hood. Store in a dry, cool, and well-ventilated place with the container tightly closed.

References

4-Acetylbenzoic Acid: A Technical Guide to its pKa Value at 25°C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 4-Acetylbenzoic acid at 25°C. This document details the established pKa value, presents a representative experimental protocol for its determination via potentiometric titration, and illustrates the fundamental acid-base equilibrium. This information is critical for professionals in drug development and chemical research, as the pKa value influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical Properties of this compound

This compound, also known as p-acetylbenzoic acid, is a substituted benzoic acid with both a carboxylic acid and a ketone functional group. Its chemical structure and key physicochemical parameters are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 586-89-0 | [2] |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| pKa at 25°C | 3.70 | [2] |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in DMSO and methanol |

Acid Dissociation Constant (pKa)

The pKa value is a quantitative measure of the strength of an acid in solution. Specifically, it is the negative base-10 logarithm of the acid dissociation constant (Ka). For this compound, the carboxylic acid group is the primary acidic proton donor. The pKa of this compound has been determined to be 3.70 at 25°C. This value indicates that it is a moderately strong carboxylic acid.

The acid dissociation equilibrium in water can be represented as follows:

Figure 1: Acid dissociation equilibrium of this compound in water.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. The following protocol provides a detailed methodology for the determination of the pKa of this compound.

Materials and Reagents

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH buffer solutions (e.g., pH 4.00, 7.00, and 10.00)

Equipment

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Beaker

Experimental Workflow

Figure 2: Experimental workflow for pKa determination by potentiometric titration.

Procedure

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in deionized water to prepare a solution of approximately 1 mM. A co-solvent such as methanol or DMSO may be used if solubility is an issue, though this can affect the pKa value.

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

-

Titration Setup: Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar. If necessary, add KCl to maintain a constant ionic strength. Immerse the calibrated pH electrode into the solution.

-

Initial Acidification: Acidify the sample solution to approximately pH 2 by adding a small amount of 0.1 M HCl. This ensures that the carboxylic acid is fully protonated at the start of the titration.

-

Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration until the pH reaches approximately 12 to ensure the complete deprotonation of the carboxylic acid and the clear observation of the equivalence point.

Data Analysis

-

Plot the Titration Curve: Create a graph of the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

Determine the Equivalence Point: The equivalence point is the point of inflection on the titration curve, where the slope is at its maximum. This can be determined more accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the first derivative curve corresponds to the equivalence point.

-

Determine the Half-Equivalence Point: The volume of NaOH at the half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point.

-

Determine the pKa: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentration of the protonated acid ([HA]) is equal to the concentration of the deprotonated conjugate base ([A⁻]). At this point, the pH of the solution is equal to the pKa of the acid.

Significance in Drug Development and Research

The pKa of an active pharmaceutical ingredient (API) is a fundamental parameter that influences its behavior in biological systems. For this compound, a pKa of 3.70 has several implications:

-

Solubility: The ionization state of the carboxylic acid group significantly affects its solubility in aqueous and lipid environments. At a pH below its pKa, the un-ionized form will predominate, which is generally more lipid-soluble. At a pH above its pKa, the ionized carboxylate form will be more prevalent, leading to higher aqueous solubility.

-

Absorption and Permeability: The ability of this compound to permeate biological membranes is dependent on its ionization state. The un-ionized form is more likely to cross lipid bilayers, such as the gastrointestinal tract lining.

-

Formulation: Understanding the pKa is crucial for developing stable and effective drug formulations. It helps in selecting appropriate buffers and excipients to ensure the desired solubility and stability of the API.

References

4-Acetylbenzoic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-Acetylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 586-89-0), a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 586-89-0[1] |

| Molecular Formula | C₉H₈O₃[1] |

| Molecular Weight | 164.16 g/mol [1] |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 208-210 °C |

| Boiling Point | 339.9 ± 25.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Solubility | Soluble in DMSO and methanol. Sparingly soluble in water. |

| pKa | 3.70 at 25°C |

Hazard Identification and Safety Precautions

This compound is classified as an irritant. It can cause irritation to the eyes, skin, and respiratory system.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator is recommended. |

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.

-

Do not breathe dust.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention. |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops or persists. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention. |

Accidental Release and Firefighting Measures

Accidental Release:

In the event of a spill, follow these steps:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

For small spills, sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.

-

For large spills, dike the area to prevent spreading.

-

Clean the spill area with soap and water.

Firefighting:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.

-

Firefighters should wear self-contained breathing apparatus and full protective gear.

-

Hazardous combustion products include carbon monoxide and carbon dioxide.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations. Do not dispose of it in regular trash or down the drain.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via the oxidation of 4'-methylacetophenone.

Materials:

-

4'-Methylacetophenone

-

Potassium permanganate

-

Anhydrous zinc chloride

-

Water

-

Anhydrous acetic acid

Procedure:

-

Add 4'-methylacetophenone, water, and anhydrous zinc chloride to a reaction vessel.

-

Stir the mixture and slowly heat to 35-45 °C.

-

Divide the potassium permanganate into five equal portions. Add one portion every 15-20 minutes, maintaining the reaction temperature between 48-55 °C.

-

After the addition is complete, maintain the reaction temperature at 40-45 °C for 1.5 hours.

-

Cool the reaction mixture to 17-22 °C.

-

Centrifuge the mixture to collect the crude product and then dry it.

-

To purify, mix the crude product with anhydrous acetic acid and reflux for 0.5-1.5 hours.

-

Perform hot filtration and then centrifuge and dry the purified this compound.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Logical Workflow: Chemical Spill Response

Caption: Logical workflow for responding to a chemical spill.

References

An In-depth Technical Guide to the Refractive Index of 4-Acetylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental refractive index of 4-Acetylbenzoic acid. It is designed to be a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and theoretical considerations.

Core Data Presentation

The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a fundamental property that is dependent on the wavelength of light and the temperature at which it is measured. For crystalline solids, such as this compound, the refractive index can also vary with the crystallographic direction.

Data on the refractive index of this compound is limited and presents some variation across different methodologies. The following table summarizes the available quantitative data:

| Parameter | Value | Method | Source |

| Experimental | |||

| Refractive Index | 1.69 | Determined from UV-Visible spectroscopy data for a crystal. | [1] |

| Theoretical/Estimated | |||

| Refractive Index | 2.84 | Theoretical value for a crystal. | [1] |

| Refractive Index (estimate) | 1.5380 | Rough estimate. |

It is important to note that the significant difference between the experimental and theoretical values for the crystal may arise from the specific computational methods used for the theoretical calculation and the experimental conditions for the measurement. The estimated value of 1.5380 is likely a more general approximation for the bulk material under standard conditions.

Experimental Protocols

The experimental determination of the refractive index of a solid compound like this compound can be performed using an Abbe refractometer. This method is based on the principle of total internal reflection.

Measurement of Refractive Index using an Abbe Refractometer

Objective: To determine the refractive index of a solid sample of this compound.

Materials:

-

Abbe Refractometer

-

This compound crystal with at least one polished, flat face

-

Contact liquid with a refractive index higher than this compound (e.g., 1-bromonaphthalene)

-

Distilled water for calibration

-

Soft lens paper

-

Ethanol or methanol for cleaning

Protocol:

-

Calibration:

-

Ensure the refractometer is calibrated according to the manufacturer's instructions. A common method involves using distilled water, which has a refractive index of 1.3330 at 20°C.

-

Apply a few drops of distilled water to the measuring prism.

-

Close the prisms and allow the temperature to stabilize.

-

Adjust the instrument to read the correct refractive index for water.

-

-

Sample Preparation:

-

Ensure the measuring prism of the refractometer is clean and dry.

-

Place a small drop of the high-refractive-index contact liquid onto the center of the measuring prism.

-

-

Measurement:

-

Gently place the polished face of the this compound crystal onto the drop of contact liquid on the measuring prism. Ensure there are no air bubbles trapped between the crystal and the prism.

-

Turn on the light source of the refractometer.

-

Look through the eyepiece and adjust the focus until the crosshairs are sharp.

-

Rotate the measurement knob until the boundary between the light and dark fields is visible.

-

If a colored band is observed at the boundary, adjust the dispersion compensator to obtain a sharp, colorless line.

-

Align the sharp boundary line with the center of the crosshairs.

-

Read the refractive index value from the scale. It is crucial to also record the temperature at which the measurement is taken.

-

Mandatory Visualizations

The following diagram illustrates the experimental workflow for determining the refractive index of this compound using an Abbe refractometer.

Caption: Experimental workflow for refractive index measurement.

References

Methodological & Application

Application Notes and Protocols: 4-Acetylbenzoic Acid as an Intermediate for Curcumin Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin, a natural polyphenol found in turmeric, has garnered significant interest for its therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. However, its clinical application is often limited by poor bioavailability and metabolic instability. To address these limitations, synthetic analogs of curcumin are being developed to enhance efficacy and drug-like properties. This document provides detailed application notes and protocols for the use of 4-acetylbenzoic acid as a key intermediate in the synthesis of novel curcumin analogs. These analogs, incorporating a carboxylic acid moiety, offer potential for improved solubility and opportunities for further chemical modification. We present a comprehensive synthetic protocol, quantitative data on the biological activity of relevant analogs, and a discussion of their modulation of key cancer-related signaling pathways.

Introduction

The modification of curcumin's core structure is a promising strategy to develop more potent and clinically viable therapeutic agents. The introduction of a benzoic acid group via the use of this compound as a building block can enhance the aqueous solubility of the resulting curcumin analog. Furthermore, the carboxylic acid functional group provides a reactive handle for the synthesis of prodrugs, bioconjugates, or for formulation into drug delivery systems. This application note focuses on the synthesis of a curcumin analog from this compound and vanillin, and explores its potential biological activities.

Synthesis of a Curcumin Analog from this compound

The synthesis of the target curcumin analog, 4-(1,5-bis(4-hydroxy-3-methoxyphenyl)-3-oxopenta-1,4-dien-1-yl)benzoic acid, is achieved through a base-catalyzed Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde (vanillin) with a ketone (this compound).

Experimental Protocol: Synthesis of 4-(1,5-bis(4-hydroxy-3-methoxyphenyl)-3-oxopenta-1,4-dien-1-yl)benzoic acid

Materials:

-

This compound

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.64 g (10 mmol) of this compound and 3.04 g (20 mmol) of vanillin in 100 mL of ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add 20 mL of a 10% aqueous solution of sodium hydroxide.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Acidification: Acidify the mixture to a pH of 2-3 by the dropwise addition of 1 M hydrochloric acid. A yellow precipitate will form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine solution (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure curcumin analog.

Synthetic Workflow Diagram

Biological Activity of Curcumin Analogs

Curcumin and its analogs exert their biological effects, particularly their anticancer activity, through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values in different cancer cell lines.

Quantitative Data: Cytotoxicity of Curcumin Analogs

The following table summarizes the IC₅₀ values of selected curcumin analogs against various cancer cell lines. While data for the specific this compound-derived analog is limited, the presented data for structurally related compounds provide a strong rationale for its potential anticancer activity.

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Curcumin | HCT116 (Colon) | >20 | [1] |

| Curcumin | HT-29 (Colon) | >20 | [1] |

| Analog EF31 | HCT116 (Colon) | 5.3 | [1] |

| Analog UBS109 | HCT116 (Colon) | 4.8 | [1] |

| Analog EF31 | HT-29 (Colon) | 7.2 | [1] |

| Analog UBS109 | HT-29 (Colon) | 6.5 | |

| Monocarbonyl Analog A111 | PC-3 (Prostate) | 2.23 | |

| Monocarbonyl Analog A111 | U2-OS (Osteosarcoma) | 2.84 |

Note: The IC₅₀ values can vary depending on the experimental conditions.

Modulation of Key Signaling Pathways

Curcumin and its analogs are known to modulate several intracellular signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. The introduction of a carboxyl group may influence the interaction of the curcumin analog with specific protein targets within these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer. Curcumin has been shown to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB. Some curcumin analogs have demonstrated potent inhibition of NF-κB/DNA-binding.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Curcumin has been reported to inhibit the activation of key components of this pathway, such as ERK1/2.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival. Several curcumin analogs have been shown to be potent inhibitors of STAT3 phosphorylation and its transcriptional activity.

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of novel curcumin analogs. The incorporation of a carboxylic acid moiety offers potential advantages in terms of solubility and provides a site for further chemical derivatization. The detailed synthetic protocol and an overview of the biological activities and modulated signaling pathways provided in this application note offer a solid foundation for researchers and drug development professionals to explore this promising class of compounds for therapeutic applications, particularly in the field of oncology. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of curcumin analogs derived from this compound.

References